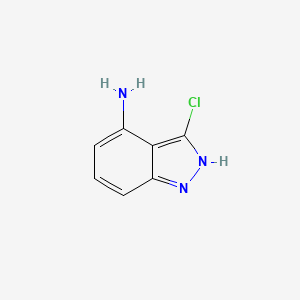

3-Chloro-1H-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMMCOMDHTWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598307 | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54768-48-8 | |

| Record name | 3-Chloro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Halogenated Indazole

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic system offers a versatile template for engaging with biological targets. The strategic introduction of functional groups onto this core is a cornerstone of drug design, allowing for the fine-tuning of physiochemical properties and target affinity.

This guide focuses on a particularly valuable, functionalized derivative: 3-Chloro-1H-indazol-4-amine . The presence of both a reactive chloro group at the 3-position and a nucleophilic amine at the 4-position makes this molecule a highly strategic building block. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing core chemical properties, insights into its reactivity, a validated synthetic approach, and a discussion of its application in pharmaceutical research.

Core Chemical & Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is typically a grey or pale brown powder or crystalline solid.[3][4] Its key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 54768-48-8 | [3] |

| Molecular Formula | C₇H₆ClN₃ | [3] |

| Molecular Weight | 167.6 g/mol | [3] |

| Exact Mass | 167.025025 Da | [3][5] |

| Appearance | Grey or Pale brown powder/crystals | [3][4] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Topological Polar Surface Area | 54.7 Ų | [5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-3-chloro-1H-indazole | [3] |

Molecular Structure

The structural arrangement of the chloro and amine groups on the indazole core is critical to its reactivity and utility.

References

An In-depth Technical Guide to 3-Chloro-1H-indazol-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-1H-indazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, safety considerations, and its emerging role as a valuable building block in the development of novel therapeutics.

Core Chemical Identity and Descriptors

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with indole and have garnered substantial interest in pharmaceutical research due to their diverse biological activities. The precise placement of the chloro and amine substituents on the indazole scaffold dictates its unique chemical reactivity and potential for forming specific interactions with biological targets.

CAS Number and Nomenclature

The Chemical Abstracts Service (CAS) has assigned the number 54768-48-8 to this compound.[1] It is crucial to distinguish this compound from its isomer, 4-Chloro-1H-indazol-3-amine (CAS Number: 20925-60-4), as the differing substituent positions lead to distinct chemical properties and biological activities.

Synonyms for this compound include:

-

4-Amino-3-chloro-1H-indazole

-

3-Chloro-1H-indazol-4-ylamine

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure and physicochemical properties is fundamental to designing experiments and interpreting biological data.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Source |

| CAS Number | 54768-48-8 | ECHEMI[1] |

| Molecular Formula | C₇H₆ClN₃ | ECHEMI[1] |

| Molecular Weight | 167.59 g/mol | ECHEMI[1] |

| IUPAC Name | This compound | ECHEMI[1] |

| Canonical SMILES | C1=CC=C2C(=C1N)C(=NN2)Cl | Inferred |

| InChI Key | HNLMMCOMDHTWKG-UHFFFAOYSA-N | Inferred |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |

| Melting Point | Not experimentally determined | --- |

| Boiling Point | Not experimentally determined | --- |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and logical synthetic route can be inferred from established organic chemistry principles and syntheses of analogous compounds. The most probable pathway involves the reduction of a nitro-intermediate.

Proposed Synthetic Pathway: Reduction of 3-Chloro-4-nitro-1H-indazole

The synthesis of this compound can be logically achieved through the chemical reduction of its nitro precursor, 3-chloro-4-nitro-1H-indazole. This transformation is a common and effective method for introducing an amino group onto an aromatic ring.

Caption: Fig. 1: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the successful and clean conversion of the nitro group to an amine without affecting the chloro substituent or the indazole ring system.

-

Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method, often providing high yields with minimal side products. The palladium on carbon catalyst is robust and can be recycled. The reaction is typically carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere.[2]

-

Metal/Acid Reduction (SnCl₂/HCl or Fe/NH₄Cl): These are classic and cost-effective methods for nitro group reduction.[2] Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a powerful reducing system. Alternatively, iron powder with a milder acid source like ammonium chloride in a mixed solvent system (e.g., ethanol/water) is also a common choice, offering a more neutral workup.

Hypothetical Experimental Protocol (Based on Analogue Syntheses)

The following is a generalized, hypothetical protocol based on standard procedures for nitro group reduction on aromatic systems. Note: This protocol has not been experimentally validated for this specific compound and should be optimized by the end-user.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitro-1H-indazole (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Reagent Addition: Add the chosen reducing agent. For example, add iron powder (e.g., 5-10 equivalents) and ammonium chloride (e.g., 5-10 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid catalyst/reagents.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System: The purity of the final compound should be rigorously assessed using a combination of techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The primary application of this compound is as a key intermediate in the synthesis of libraries of compounds for screening against various biological targets. The amino group can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination, while the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Caption: Fig. 2: Derivatization potential of this compound.

Potential as a Pharmacophore

Indazole-containing compounds have shown a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[4]

-

Antiviral Activity: The indazole nucleus is present in compounds with antiviral properties, such as the HIV capsid inhibitor Lenacapavir, which contains a substituted 3-aminoindazole core.[5]

-

Anti-inflammatory and Analgesic Effects: Some indazole derivatives exhibit anti-inflammatory and pain-relieving properties.

While the specific biological activity of this compound itself is not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of new drugs in these and other therapeutic areas.

Safety, Handling, and Disposal

Hazard Identification (Based on Analogue Data)

Based on data for similar compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [6][8] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools. | [9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8] |

| First Aid (General) | If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If swallowed: Rinse mouth. Seek medical attention if you feel unwell. | [6] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | [8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: May emit toxic fumes, including nitrogen oxides and hydrogen chloride, under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]

Conclusion

This compound is a valuable chemical entity with significant potential for use in drug discovery and development. Its well-defined structure, coupled with the reactivity of its amino and chloro substituents, makes it an attractive starting material for the synthesis of diverse chemical libraries. While detailed experimental and biological data for this specific compound are still emerging, its structural relationship to a class of compounds with proven therapeutic relevance underscores its importance for further investigation by researchers in the pharmaceutical and life sciences sectors. As with all chemical research, adherence to strict safety protocols is paramount when handling this compound.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2008132121A1 - Lh-indazole-3-amine compounds as ikk1 inhibitors - Google Patents [patents.google.com]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-1H-indazol-4-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Scarcity in Chemical Data

In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds for which extensive experimental data is not yet publicly available. 3-Chloro-1H-indazol-4-amine is one such molecule. While its structural analogues are featured in numerous studies, particularly in the context of medicinal chemistry, detailed crystallographic and spectroscopic data for this specific isomer remains elusive in the current body of scientific literature.

This guide, therefore, adopts a multi-faceted approach. It synthesizes established principles of chemical bonding and molecular structure, draws inferences from experimentally characterized related compounds, and leverages computational data to present a comprehensive, albeit partially predictive, technical overview. The methodologies and insights provided are grounded in authoritative chemical principles to ensure scientific integrity, with the explicit understanding that certain aspects are theoretical and await experimental validation.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C7H6ClN3. Its structure is characterized by a bicyclic indazole core, substituted with a chlorine atom at the 3-position and an amine group at the 4-position.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 167.59 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 167.0250249 Da | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 54.7 Ų | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| XLogP3-AA (Lipophilicity) | 1.8 | --INVALID-LINK--[1] |

| CAS Number | 54768-48-8 | --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

In-Depth Analysis of Molecular Structure and Bonding

The Indazole Core: A Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] The planarity of this bicyclic system is a key feature, arising from the sp2 hybridization of its constituent carbon and nitrogen atoms. This planarity facilitates π-stacking interactions in a solid-state or biological context.

Based on crystallographic studies of related indazole derivatives, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the fused five- and six-membered rings of the indazole core are expected to be nearly planar.[3]

Substituent Effects on Geometry and Electronics

The electronic and steric properties of the chloro and amine substituents significantly influence the overall characteristics of the molecule.

-

3-Chloro Group: The chlorine atom is an electron-withdrawing group via induction due to its high electronegativity. It also possesses lone pairs that can participate in resonance, though this effect is generally weaker than its inductive pull in aryl systems. The C-Cl bond will polarize the electron density in its vicinity.

-

4-Amine Group: The amine group is a strong electron-donating group through resonance, where the nitrogen lone pair delocalizes into the aromatic ring. This increases the electron density of the benzene portion of the indazole core. The amine group also acts as a hydrogen bond donor.

The interplay of these two groups—the electron-withdrawing chloro group and the electron-donating amine group—is expected to create a polarized molecule with distinct regions of electron richness and poverty. This electronic profile is critical for its intermolecular interactions and potential biological activity.

Hybridization and Aromaticity

All carbon atoms in the bicyclic ring system are sp2 hybridized, as are the two nitrogen atoms of the pyrazole ring. This sp2 hybridization results in a trigonal planar geometry around each atom, contributing to the overall planarity of the indazole core. The p-orbitals of these atoms overlap to form a delocalized π-electron system. According to Hückel's rule (4n+2 π electrons), the indazole ring system, with 10 π electrons, is aromatic, which accounts for its thermodynamic stability.

Intermolecular Bonding and Solid-State Structure

In the solid state, this compound is expected to exhibit a network of intermolecular interactions. The primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds are predicted to be a dominant feature of its crystal lattice.

Additionally, π-π stacking interactions between the planar indazole rings of adjacent molecules are likely to contribute to the stability of the crystal structure. The presence of the chlorine atom may also lead to halogen bonding in certain crystal packing arrangements.

References

An In-Depth Technical Guide to 4-Chloro-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-Chloro-1H-indazol-3-amine, a key heterocyclic building block in modern drug discovery. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into its nomenclature, synthesis, physicochemical properties, and its significant role as a privileged scaffold in the design of targeted therapeutics, particularly protein kinase inhibitors.

Nomenclature and Structural Elucidation

The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4-chloro-1H-indazol-3-amine . It is crucial to note the numbering of the indazole ring system, where the chloro-substituent is at position 4 and the amine group is at position 3.

Synonyms: This compound is also known by several other names in chemical literature and commercial catalogs, including:

-

3-Amino-4-chloroindazole

-

4-Chloro-3-aminoindazole

-

(4-chloro-1H-indazol-3-yl)amine[1]

CAS Registry Number: 20925-60-4[1]

Chemical Structure:

The molecular structure consists of a bicyclic indazole core, which is an aromatic system composed of a fused benzene and pyrazole ring.

Figure 1: Chemical structure of 4-chloro-1H-indazol-3-amine.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 4-chloro-1H-indazol-3-amine is presented in Table 1. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of 4-Chloro-1H-indazol-3-amine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.59 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 159-162 °C | [4] |

| Boiling Point | 408.7 ± 25.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥98% | [5] |

Safety & Handling:

As with any laboratory chemical, proper safety precautions must be observed when handling 4-chloro-1H-indazol-3-amine and its derivatives.

-

Hazard Classification: While specific GHS classifications for this exact compound are not universally harmonized, related aminoindazoles are classified as harmful if swallowed, and can cause skin and serious eye irritation.[6] For N-alkylated derivatives, acute oral toxicity (GHS Category 3) has been noted.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Prevent dispersion of dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.

Synthesis of 4-Chloro-1H-indazol-3-amine

The synthesis of 3-aminoindazoles is a well-established area of heterocyclic chemistry. A practical and scalable approach can be adapted from the synthesis of the analogous compound, 7-bromo-4-chloro-1H-indazol-3-amine, which also starts from an inexpensive, commercially available benzonitrile derivative.[4][8] The proposed synthesis of 4-chloro-1H-indazol-3-amine involves a two-step process starting from 2,6-dichlorobenzonitrile.

Figure 2: Proposed synthetic workflow for 4-chloro-1H-indazol-3-amine.

Detailed Experimental Protocol (Adapted):

This protocol is adapted from the validated synthesis of a structurally related compound and is presented as a robust starting point for laboratory synthesis.[4][8]

Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine via Cyclization

-

Reaction Setup: To a pressure-rated reactor, add 2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

-

Reagent Addition: Add hydrazine hydrate (2.0 eq.) to the stirred mixture.

-

Reaction Conditions: Seal the reactor and heat the mixture to approximately 95 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

-

Causality: The use of heat is necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) and subsequent cyclization. Hydrazine acts as a dinucleophile, first displacing one of the chloro-groups and then cyclizing onto the nitrile to form the pyrazole ring of the indazole system. The second chloro-group at the ortho position is sterically hindered and less reactive, leading to the desired regioselectivity.

-

Step 2: Work-up and Purification

-

Quenching and Extraction: After cooling to room temperature, quench the reaction mixture with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be effectively purified by recrystallization. A solvent system such as a methanol/water mixture has proven effective for analogous compounds.[8]

-

Self-Validation: This purification method is self-validating as the formation of a crystalline solid from a specific solvent system is indicative of the compound's purity. The purity can be further confirmed by measuring the melting point and comparing it to the literature value, as well as by analytical techniques like HPLC and NMR.

-

Applications in Drug Discovery & Medicinal Chemistry

The 1H-indazole-3-amine scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as an effective hinge-binding fragment, enabling potent and selective interactions with the ATP-binding site of various protein kinases.[9]

Role as a Kinase Inhibitor Scaffold:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 3-aminoindazole core mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor within the kinase hinge region. The substituents on the indazole ring can then be modified to achieve selectivity and potency for a specific kinase target.

Derivatives of 3-aminoindazole have been successfully developed as inhibitors for a range of kinases, including:

-

Serine/Threonine Kinases (e.g., Aurora Kinases)

-

BCR-ABL Kinase (implicated in chronic myeloid leukemia)[9]

Example Application: Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many human cancers. Indazole-based compounds have been designed to inhibit key kinases in this pathway, such as RAF and MEK, thereby blocking the downstream signaling that drives tumor growth.

Figure 3: Inhibition of the RAF kinase within the RAS/RAF/MEK/ERK signaling pathway by an indazole-based inhibitor.

Conclusion

4-Chloro-1H-indazol-3-amine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its robust and scalable synthesis, combined with the privileged nature of the 3-aminoindazole scaffold for kinase inhibition, ensures its continued importance in the field of drug discovery. This guide provides a foundational understanding of its properties and applications, serving as a critical resource for scientists working to develop the next generation of targeted therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. 4-chloro-1H-indazol-3-amine | CAS#:20925-60-4 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-Chloro-1-ethyl-1H-indazol-3-amine AldrichCPR 1015846-49-7 [sigmaaldrich.com]

- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1H-indazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active compounds. The specific substitution pattern of a chloro group at the 3-position and an amine group at the 4-position presents a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any research and development pipeline.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is shown below. The key structural features that will influence its spectroscopic signatures are the aromatic indazole ring system, the electron-withdrawing chloro group, and the electron-donating amine group. The tautomeric nature of the N-H proton on the pyrazole ring will also play a role in its spectral characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Experimental Protocol for ¹H NMR Acquisition:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data and Interpretation:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| NH (indazole) | ~12.0 - 13.0 | br s | 1H | - | The acidic proton on the indazole nitrogen is typically broad and downfield. |

| H-7 | ~7.5 - 7.7 | d | 1H | ~8.0 | Positioned ortho to the electron-donating amine group, but influenced by the heterocyclic ring. |

| H-5 | ~7.2 - 7.4 | t | 1H | ~8.0 | Coupled to both H-6 and H-7. |

| H-6 | ~6.8 - 7.0 | d | 1H | ~8.0 | Positioned para to the amine group and ortho to the chloro-substituted carbon, experiencing shielding. |

| NH₂ | ~5.0 - 6.0 | br s | 2H | - | The amine protons are typically a broad singlet and their chemical shift can be concentration and solvent dependent. |

Comparative Analysis with 4-Chloro-1H-indazol-3-amine: The supplementary information from Asad et al. (2024) provides the ¹H NMR spectrum of the isomeric 4-chloro-1H-indazol-3-amine in DMSO-d₆.[1] This spectrum shows distinct signals for the aromatic protons, which can be used to refine the predictions for the 4-amino isomer. The key difference will be the effect of the amine group's position on the chemical shifts of the aromatic protons. In the 4-amino isomer, the amine group's electron-donating effect will more strongly shield protons H-5 and H-7.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data and Interpretation:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~145 - 150 | Attached to the electron-withdrawing chlorine atom and nitrogen. |

| C-7a | ~140 - 145 | Bridgehead carbon adjacent to the indazole nitrogen. |

| C-4 | ~135 - 140 | Attached to the electron-donating amine group. |

| C-3a | ~125 - 130 | Bridgehead carbon. |

| C-6 | ~120 - 125 | Aromatic carbon. |

| C-5 | ~115 - 120 | Aromatic carbon shielded by the amine group. |

| C-7 | ~110 - 115 | Aromatic carbon shielded by the amine group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3200 | N-H stretch | Amine (NH₂) and Indazole (N-H) | Medium-Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 1650 - 1550 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1620 - 1580 | N-H bend | Amine (NH₂) | Medium |

| 1300 - 1000 | C-N stretch | Aromatic Amine | Medium |

| 850 - 750 | C-Cl stretch | Aryl Halide | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry (ESI):

Caption: Standard workflow for acquiring an ESI mass spectrum.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Ion: The molecular weight of this compound is 167.59 g/mol . In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be observed.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in two peaks for the molecular ion and its fragments containing chlorine, separated by 2 m/z units with an approximate intensity ratio of 3:1.

-

[M+H]⁺ for ³⁵Cl: m/z 168.0

-

[M+H]⁺ for ³⁷Cl: m/z 170.0

-

-

Major Fragment Ions:

-

Loss of HCl: A potential fragmentation pathway is the loss of a molecule of hydrogen chloride, leading to a fragment ion at m/z 132.

-

Loss of HCN: Fragmentation of the pyrazole ring could lead to the loss of HCN, resulting in a fragment ion at m/z 141.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. This guide, by integrating predicted data with established experimental protocols and comparative analysis with a close structural isomer, offers a valuable resource for researchers. Adherence to rigorous experimental and data analysis practices is essential for ensuring the quality and reliability of data in drug discovery and development, where the precise characterization of such molecular entities is a foundational requirement.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-1H-indazol-4-amine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-1H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic amine. The guide offers a detailed interpretation of expected spectral features, grounded in established principles and data from analogous structures, and provides robust protocols for sample preparation and spectral acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds in solution.[2] This guide will focus on the detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a roadmap for its unambiguous characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the amine (-NH₂) protons, and the N-H proton of the indazole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.

Aromatic Region (δ 6.5-7.5 ppm)

The benzene portion of the indazole ring contains three protons at positions 5, 6, and 7. Their expected chemical shifts and multiplicities are as follows:

-

H-5: This proton is ortho to the electron-donating amino group, which is expected to shield it, shifting its signal upfield. It is also coupled to H-6. Therefore, H-5 is predicted to appear as a doublet.

-

H-6: This proton is situated between H-5 and H-7 and will be split by both, resulting in a triplet (or more accurately, a doublet of doublets). Its chemical shift will be influenced by both adjacent protons.

-

H-7: This proton is coupled to H-6 and will appear as a doublet.

The relative positions of these signals are dictated by the electronic effects of the substituents. The amino group at C-4 will exert a strong shielding effect, particularly on the ortho proton (H-5) and the para proton (H-7 is meta, so the effect is smaller).

Amine and Indazole N-H Protons (Variable Chemical Shifts)

-

-NH₂ Protons: The two protons of the primary amine group are expected to appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like DMSO-d₆, these protons might appear in the range of δ 4.0-6.0 ppm.

-

N-H Proton: The proton on the nitrogen at position 1 of the indazole ring is also expected to be a broad singlet and its chemical shift is highly variable for the same reasons as the amine protons. In DMSO-d₆, this signal is typically observed at a more downfield position, often above δ 10 ppm.[3]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~6.6 - 6.8 | d | ~7-8 |

| H-6 | ~7.0 - 7.2 | t or dd | J₅,₆ ≈ 7-8, J₆,₇ ≈ 7-8 |

| H-7 | ~6.8 - 7.0 | d | ~7-8 |

| -NH₂ | 4.0 - 6.0 (broad) | br s | - |

| N-H | > 10 (broad) | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information about the carbon framework of the molecule. The spectrum will be proton-decoupled, meaning each unique carbon atom will appear as a singlet. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Aromatic and Heterocyclic Carbons (δ 100-150 ppm)

The indazole ring system contains seven carbon atoms. Their expected chemical shifts are influenced by the attached heteroatoms and substituents.

-

C-3: This carbon is directly attached to the electronegative chlorine atom and a nitrogen atom, which will cause a significant downfield shift.

-

C-4: This carbon is bonded to the electron-donating amino group, which will cause an upfield shift (shielding).

-

C-5, C-6, C-7: These are the carbons of the benzene ring. Their chemical shifts will be influenced by the fused pyrazole ring and the amino group.

-

C-3a and C-7a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are characteristic of such fused aromatic systems.

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 - 145 |

| C-4 | ~130 - 140 |

| C-5 | ~110 - 120 |

| C-6 | ~120 - 130 |

| C-7 | ~105 - 115 |

| C-3a | ~120 - 130 |

| C-7a | ~140 - 150 |

Note: These are predicted values based on general substituent effects in heterocyclic systems and may vary.[4]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, meticulous sample preparation and appropriate acquisition parameters are crucial.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice for this compound due to its ability to dissolve polar compounds and slow down the exchange of N-H and -NH₂ protons, leading to sharper signals. Chloroform-d (CDCl₃) can also be used, but proton exchange might be faster.[5]

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.[6] For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7] Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Final Volume: The final solution height in the NMR tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[9]

Protocol 2: NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[7]

-

Spectral Width: Typically 12-16 ppm.[5]

-

Acquisition Time: 2-4 seconds.[7]

-

Relaxation Delay: 1-5 seconds.[5]

-

Number of Scans: 8-16 for a moderately concentrated sample.[7]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[5]

-

Spectral Width: Typically 0-220 ppm.[7]

-

Acquisition Time: 1-2 seconds.[5]

-

Relaxation Delay: 2-5 seconds.[7]

-

Number of Scans: 128 to several thousand, depending on the sample concentration.[5]

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform to convert the raw data (FID) into a spectrum.[7]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to obtain a flat baseline.[7]

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[7]

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

Visualization of the Analytical Workflow

Caption: A comprehensive workflow for the NMR spectral analysis of this compound.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process that combines theoretical prediction with meticulous experimental practice. While direct experimental data for this specific molecule is not widely published, a robust interpretation can be achieved by understanding the fundamental principles of NMR and by drawing comparisons with structurally related indazole derivatives. The protocols and predictive analyses provided in this guide offer a solid foundation for researchers to confidently acquire and interpret the NMR spectra of this and similar heterocyclic compounds, thereby facilitating advancements in medicinal chemistry and drug discovery.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. sites.bu.edu [sites.bu.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-1H-indazol-4-amine

Authored For: Drug Development Professionals and Research Scientists Preamble: This document provides a comprehensive technical overview of the safety, handling, and available data for 3-Chloro-1H-indazol-4-amine (CAS: 54768-48-8). As a specialized heterocyclic intermediate, its proper management in a research and development setting is paramount to ensuring personnel safety and experimental integrity. A critical consideration highlighted within this guide is the limited publicly available toxicological data for this specific isomer. Consequently, this guide is built upon a foundation of prudent laboratory practice, treating the compound with the caution afforded to novel chemical entities and drawing precautionary insights from structurally related analogues.

Section 1: Compound Identification and Physicochemical Properties

This compound is a substituted indazole, a class of compounds of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | Echemi[1] |

| Synonyms | 4-Amino-3-chloro(1H)indazole | Echemi[1] |

| CAS Number | 54768-48-8 | Echemi[1] |

| Molecular Formula | C₇H₆ClN₃ | Echemi[1] |

| Molecular Weight | 167.59 g/mol | PubChem[2] |

| Physical State | Solid, powder (presumed) | General Analogue Data |

| Melting/Boiling Point | Not available | Echemi[1] |

| Solubility | Not available | Echemi[1] |

Note: Data for certain physical properties like melting point and solubility are not consistently available. Researchers should determine these experimentally under controlled conditions if required.

Section 2: Hazard Assessment and GHS Classification

A thorough review of supplier safety data sheets reveals a significant data gap: as of the writing of this guide, this compound (CAS 54768-48-8) is not formally classified under the Globally Harmonized System (GHS).[1] This lack of data necessitates a conservative approach.

Causality Behind a Precautionary Stance: In drug development, novel intermediates that lack full toxicological profiles must be handled as potentially hazardous. Structurally similar compounds, such as other amino-chloro-indazoles, often exhibit defined hazards. For instance, 4-chloro-1H-indazol-3-amine (a positional isomer) is classified as acutely toxic if swallowed (Acute Tox. 3).[2] Other amino-indazoles are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Therefore, it is scientifically prudent and essential for safety to handle this compound as if it possesses the following hazards until empirical data proves otherwise.

Precautionary GHS Profile:

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The primary objective is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls and Ventilation

All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. The causality is clear: a fume hood provides primary containment, preventing the inhalation of fine particulates and any potential vapors. For weighing operations, which can generate static and aerosolize fine powders, a ventilated balance enclosure or a dedicated powder containment hood is best practice.

Decontamination and Housekeeping

Work surfaces should be decontaminated at the end of each procedure. A suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water wash is effective. All contaminated materials, including wipes, disposable PPE, and pipette tips, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Store in the original, tightly sealed container to prevent contamination and accidental release.[7]

-

Environment: The storage location should be a cool, dry, and well-ventilated area designated for chemical reagents.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[6] While specific reactivity data is unavailable, this is a standard precaution for amine-containing heterocyclic compounds.

Section 4: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory. The selection of PPE is not a static checklist but a dynamic risk-based decision.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[7] Double-gloving is recommended when handling the neat solid.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[5] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, such as large-scale reactions or cleaning spills, chemical-resistant aprons and sleeves should be utilized.[7]

-

Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator is required. For fine dusts, a full-face respirator with appropriate particulate filters is recommended.[1][5]

Caption: Risk-based PPE selection workflow for handling this compound.

Section 5: Emergency Procedures and First-Aid

Immediate and correct action is vital in the event of an exposure. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[8]

-

Inhalation: Remove the individual to fresh air immediately.[7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the safety data sheet or container label to the medical professional.[7]

Caption: Immediate first-aid response flowchart for exposure incidents.

Section 6: Fire-Fighting and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1] A water spray can be used to cool fire-exposed containers, but a direct water jet may spread the material.

-

Specific Hazards: During combustion, toxic and corrosive fumes may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes by wearing the appropriate level of PPE (See Section 4).[1][4]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: For a dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] Do not use compressed air for cleaning. After material pickup is complete, decontaminate the area.

Section 7: Toxicological, Stability, and Disposal Information

Toxicology and Stability

-

Acute Toxicity: No specific data is available for this compound.[1] Based on analogues, it should be presumed to be harmful if swallowed.[3]

-

Carcinogenicity & Mutagenicity: No data available.[1]

-

Chemical Stability: The material is expected to be stable under recommended storage conditions.[6]

-

Reactivity and Conditions to Avoid: Avoid excessive heat and direct sunlight. Keep away from incompatible materials like strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce toxic fumes.[6]

Disposal Considerations

Disposal of this compound and its contaminated packaging must be performed in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it in standard laboratory drains or as regular trash. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. echemi.com [echemi.com]

- 2. 3-Amino-4-chloroindazole | C7H6ClN3 | CID 313444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. echemi.com [echemi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. enamine.enamine.net [enamine.enamine.net]

Theoretical and computational studies of 3-Chloro-1H-indazol-4-amine

An In-Depth Technical Guide: Theoretical and Computational Studies of 3-Chloro-1H-indazol-4-amine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate or scaffold for the synthesis of potent therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, scientists, and drug development professionals. By leveraging a suite of in silico tools, from quantum chemical calculations to molecular simulations, we can elucidate the intrinsic electronic properties, predict potential biological interactions, and assess the drug-likeness of this and related indazole derivatives. This guide emphasizes the causality behind methodological choices, offering step-by-step protocols for Density Functional Theory (DFT) analysis, molecular docking, molecular dynamics (MD) simulations, and ADMET prediction, thereby providing a self-validating system for computational drug discovery workflows.

Introduction to this compound

Chemical Identity and Structure

This compound (CAS No: 54768-48-8) is an aromatic heterocyclic compound with the molecular formula C₇H₆ClN₃.[3] The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] The specific substitution pattern of a chloro group at position 3 and an amine group at position 4 imparts distinct physicochemical properties that are critical for its role as a synthetic building block and its potential bioactivity.

Significance in Medicinal Chemistry

The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5] Specifically, 3-aminoindazole derivatives are common in potent kinase inhibitors, which are crucial in oncology.[6] For example, closely related structures like 7-bromo-4-chloro-1H-indazol-3-amine are key intermediates in the synthesis of modern antiviral drugs like Lenacapavir, an HIV-1 capsid inhibitor.[7][8] This precedent underscores the importance of understanding the structural and electronic characteristics of this compound to rationally design next-generation therapeutics.

Rationale for Computational Investigation

Before committing to costly and time-consuming synthesis and in vitro testing, computational methods provide a rapid, cost-effective means to evaluate a molecule's potential.[9] Theoretical studies can predict molecular geometry, reactivity, and spectroscopic properties, while computational simulations can model interactions with biological targets and predict pharmacokinetic profiles (ADMET). This in silico approach de-risks the drug discovery process, allowing for the prioritization of candidates with the highest probability of success.[10][11]

Quantum Chemical Investigations (Theoretical Core)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT provides a robust balance between computational cost and accuracy for systems of this size.[12]

Computational Methodology

A typical and reliable approach involves using a software package like Gaussian, ORCA, or Spartan. The choice of functional and basis set is critical for accuracy.

Protocol: DFT Geometry Optimization and Frequency Calculation

-

Input Structure: Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

-

Select Method: Choose the B3LYP hybrid functional. B3LYP is widely used and well-benchmarked for organic molecules, providing excellent results for geometries and energies.[13][14]

-

Select Basis Set: Employ the 6-311++G(d,p) basis set. This is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron density distributions, which is crucial for the heterocyclic system.

-

Define Calculation Type: Set the job type to Opt Freq (Optimization and Frequency). This command first performs a geometry optimization to find the lowest energy conformation and then conducts a frequency calculation on the optimized structure.

-

Validation: Confirm that the frequency calculation yields no imaginary (negative) frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[15]

-

Output Analysis: Extract optimized coordinates, thermodynamic data, and predicted vibrational frequencies (for IR/Raman spectra).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability.[15] This value helps predict how the molecule might participate in charge-transfer interactions.

-

Orbital Distribution: Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting reactivity and intermolecular interactions.[15]

-

Color Coding: The MEP surface is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

-

Interpretation: For this compound, one would expect to see negative potential (red) around the nitrogen atoms of the pyrazole ring and the amine group due to their lone pairs, making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the amine group would exhibit positive potential (blue), marking them as hydrogen bond donor sites.

Simulating Biomolecular Interactions

For drug development professionals, understanding how a molecule interacts with a biological target is paramount. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.[16][17]

Overall Computational Workflow

The following diagram outlines a comprehensive workflow for the computational analysis of a drug candidate like this compound.

Caption: Comprehensive workflow for computational analysis.

Step-by-Step Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[18] Software like AutoDock, GOLD, or Schrödinger Suite are industry standards.

Protocol: Protein-Ligand Docking

-

Target Preparation:

-

Obtain the 3D structure of a relevant target protein (e.g., a kinase like VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank (PDB).[4]

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges using a force field like CHARMM or AMBER.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound from Part 2.0.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Binding Site Definition:

-

Define the active site for docking. This can be done by specifying a grid box centered on the position of a known co-crystallized ligand or by using site-finder algorithms.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., a genetic algorithm in AutoDock).[19] The algorithm will explore various poses of the ligand within the binding site.

-

-

Results Analysis:

-

Rank the resulting poses based on their calculated binding energy (scoring function). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts with active site residues.

-

Protocol for Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[20][21][22] This is crucial for assessing the stability of the predicted binding pose. GROMACS is a powerful, open-source tool for this purpose.

Protocol: GROMACS MD Simulation

-

System Preparation:

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.[20]

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.

-

Perform a short NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the system's pressure and density.

-

-

Production Run: Run the main MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to evaluate the persistence of key interactions over time.

Predictive ADMET Analysis

A compound's success as a drug depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[24] In silico tools can predict these properties before synthesis.[10][11]

In Silico ADMET Prediction Tools

Numerous web servers and software packages are available, such as SwissADME, pkCSM, and ADMETlab 2.0.[9] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of properties based on the molecule's structure.[25]

Interpreting Key ADMET Parameters

Table 1: Predicted Physicochemical and ADMET Properties for this compound (Hypothetical Data)

| Property Category | Parameter | Predicted Value | Significance |

| Physicochemical | Molecular Weight | 167.6 g/mol | Complies with Lipinski's Rule of Five (<500) |

| LogP | 1.95 | Optimal lipophilicity for cell permeability | |

| Topological Polar Surface Area | 54.7 Ų | Good potential for oral bioavailability (<140 Ų) | |

| Absorption | Caco-2 Permeability | High | Indicates good intestinal absorption |

| P-glycoprotein Substrate | No | Low risk of efflux from target cells | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause CNS side effects |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of major metabolic interactions | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |

| hERG I Inhibitor | Low Risk | Low risk of cardiotoxicity |

Disclaimer: The values in Table 1 are hypothetical examples based on typical values for similar small molecules and are for illustrative purposes. Actual values must be calculated using validated prediction tools.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted computational strategy to thoroughly characterize this compound. By integrating quantum mechanics, molecular docking, MD simulations, and ADMET predictions, researchers can build a comprehensive profile of the molecule's potential as a drug scaffold. The theoretical insights into its electronic structure inform the interpretation of its biomolecular interactions, while stability analysis from MD simulations validates the initial docking predictions. Finally, predictive ADMET profiling helps to identify potential liabilities early in the drug discovery pipeline. This integrated in silico approach enables a more rational, efficient, and data-driven path toward the development of novel indazole-based therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 19. youtube.com [youtube.com]

- 20. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 21. Protein-Ligand Complex [mdtutorials.com]

- 22. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 23. m.youtube.com [m.youtube.com]

- 24. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 25. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

Methodological & Application

Synthetic Routes to Functionalized 3-Aminoindazoles: An Application Guide for Medicinal Chemists

Introduction: The Privileged 3-Aminoindazole Scaffold in Drug Discovery

The 3-aminoindazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure, combined with the hydrogen bond donor-acceptor capabilities of the pyrazole and amino functionalities, allows for specific and high-affinity interactions with various biological targets.[1] Consequently, derivatives of 3-aminoindazole are integral to the development of therapeutics targeting a wide array of diseases, most notably as potent kinase inhibitors in oncology.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies to access functionalized 3-aminoindazoles, complete with mechanistic insights and actionable protocols.

Strategic Approaches to the 3-Aminoindazole Core

The synthesis of the 3-aminoindazole core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and scalability. The choice of a particular route is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings.

Cyclization Strategies: Building the Bicyclic Core

The most direct and convergent approaches involve the construction of the indazole ring from acyclic or monocyclic precursors. These methods are particularly powerful for introducing diversity at an early stage.

A widely employed and reliable method for the synthesis of 3-aminoindazoles involves the reaction of ortho-halogenated benzonitriles with hydrazine derivatives.[4][5][6] This approach leverages the nitrile group as a precursor to the 3-amino functionality.

-

Mechanism: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile. The final step is an intramolecular addition of the second nitrogen of the hydrazine to the nitrile, forming the pyrazole ring.

-

Key Advantages:

-

Readily available starting materials (substituted 2-halobenzonitriles).

-

Direct introduction of the 3-amino group.

-

Amenable to the synthesis of N-1 and N-2 substituted indazoles by using substituted hydrazines.[7]

-

A significant advancement in this area is the palladium-catalyzed N-arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence.[4][8] This two-step procedure circumvents the limitations often encountered in direct SNAr reactions, such as the need for highly activated aromatic systems or harsh reaction conditions.[4]

Protocol 1: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles [3][4]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

-

To a Schlenk tube under an argon atmosphere, add the 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.055 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the arylhydrazone intermediate.

Step 2: Acidic Deprotection and Cyclization

-

Dissolve the arylhydrazone intermediate from Step 1 in methanol.

-

Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3-aminoindazole.

A more recent and innovative approach involves a two-step sequence starting from readily available tertiary amides.[9][10] This method features a chemoselective activation of the amide followed by a palladium-catalyzed intramolecular C-H amination.[9][10]

-

Mechanism: The tertiary amide is first activated with triflic anhydride (Tf₂O), followed by nucleophilic addition of a hydrazide to form an aminohydrazone precursor. This intermediate then undergoes an intramolecular, ligand-free palladium-catalyzed C-H amination to construct the indazole ring.[9][10]

-

Key Advantages:

Workflow for 3-Aminoindazole Synthesis from Tertiary Amides

Caption: A two-step workflow for the synthesis of 3-aminoindazoles.

Post-Cyclization Functionalization: Modifying the Core

For accessing specific derivatives, functionalization of a pre-formed 3-aminoindazole core is a common and effective strategy. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Selective functionalization at the N-1 or N-2 positions of the indazole ring is crucial for tuning the physicochemical and pharmacological properties of the final compound.

-